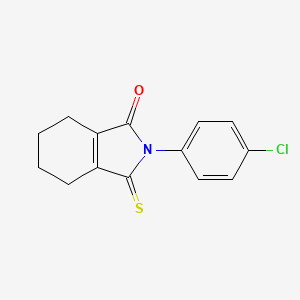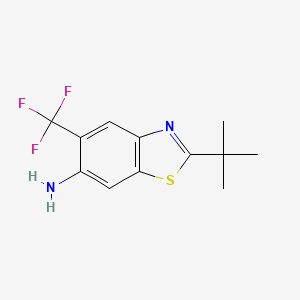
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of tert-butyl and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable trifluoromethyl ketone in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it can interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-Butyl-5-methylphenoxy-N-(2-(trifluoromethyl)phenyl)acetamide
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness
Compared to similar compounds, 2-tert-Butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine stands out due to its unique combination of tert-butyl and trifluoromethyl groups. These groups confer enhanced chemical stability and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
58460-32-5 |
|---|---|
Fórmula molecular |
C12H13F3N2S |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(trifluoromethyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C12H13F3N2S/c1-11(2,3)10-17-8-4-6(12(13,14)15)7(16)5-9(8)18-10/h4-5H,16H2,1-3H3 |
Clave InChI |
NDUTXWAOFKOXKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(S1)C=C(C(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)

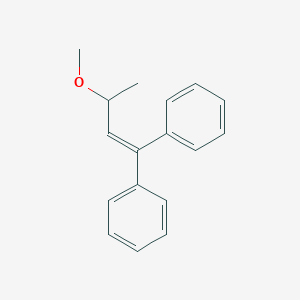
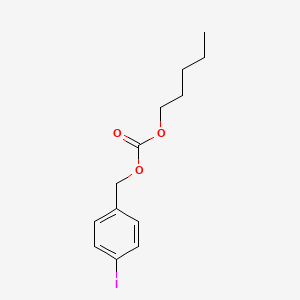
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
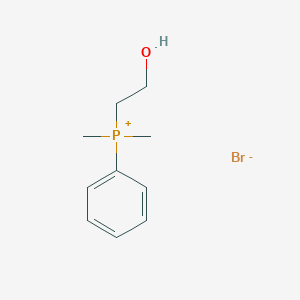

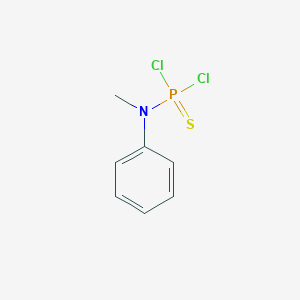
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
